molecular formula C7H4Cl3NO B3405939 (Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride CAS No. 1782938-75-3

(Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride

Cat. No.: B3405939
CAS No.: 1782938-75-3
M. Wt: 224.5 g/mol
InChI Key: LXWQVTNZUIURFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,6-Dichloro-N-hydroxybenzimidoyl chloride (CAS 35623-69-9) is a specialized benzimidoyl chloride derivative with the molecular formula C7H4Cl3NO and an average molecular mass of 224.465 Da . This compound serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry, particularly valuable for constructing complex heterocyclic systems and active pharmaceutical ingredients (APIs) . Its high reactivity, attributed to the imidoyl chloride functional group, enables its use in nucleophilic substitution reactions and as a precursor in cycloaddition and ring-formation reactions, providing efficient pathways to 2-imidazolines and other nitrogen-containing scaffolds . Research into FXR (farnesoid X receptor) modulating compounds for treating liver and metabolic diseases highlights the application of closely related 2,6-dichloro-substituted structures in drug discovery campaigns . As a key building block, this compound facilitates the exploration of new chemical entities in pharmacology. This compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWQVTNZUIURFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6579-27-7
Record name 2,6-DICHLOROBENZALDCHLOROXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Z 2,6 Dichloro N Hydroxybenzimidoyl Chloride

Established Synthetic Pathways from Precursors

The primary and most well-documented route to (Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride involves a two-stage process starting from 2,6-dichlorobenzaldehyde (B137635). This method is reliable and yields the desired product in good quantities.

The synthesis begins with the formation of an intermediate, 2,6-dichlorobenzaldehyde oxime. This is achieved by reacting 2,6-dichlorobenzaldehyde with hydroxylamine (B1172632) hydrochloride. chemicalbook.comnih.gov The oxime is then isolated and subjected to chlorination.

The efficiency of the synthesis is highly dependent on carefully controlled reaction conditions. Optimization of parameters such as temperature, solvent, and the molar ratios of reactants is essential for maximizing yield and purity.

For the initial formation of the oxime intermediate, 2,6-dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride in a solution of ethanol (B145695) and water. The reaction is initiated at 0°C and the temperature is then raised to 90°C for a duration of two hours. chemicalbook.com

In the subsequent chlorination step, the isolated oxime is dissolved in N,N-dimethylformamide (DMF). A solution of N-chlorosuccinimide, also in DMF, is added dropwise while maintaining the temperature at 0°C. The reaction mixture is then stirred overnight to ensure completion. chemicalbook.com The stoichiometry involves using an excess of hydroxylamine hydrochloride in the first step and a slight excess of the oxime relative to N-chlorosuccinimide in the second step. chemicalbook.com

Interactive Table: Optimized Reaction Conditions

StepReactantsSolventTemperatureTimeYield
1. Oxime Formation 2,6-Dichlorobenzaldehyde, Hydroxylamine hydrochloride, Potassium carbonateEthanol/Water0°C to 90°C2 hours-
2. Chlorination 2,6-Dichlorobenzaldehyde oxime, N-ChlorosuccinimideN,N-Dimethylformamide0°COvernight73% (Overall)

Advanced Synthetic Approaches and Innovations

While the established pathway is effective, ongoing research focuses on improving the synthesis through advanced strategies that offer greater selectivity and environmental compatibility.

The use of N-Chlorosuccinimide is itself a chemo- and regioselective strategy. It selectively chlorinates the carbon of the oxime's C=NOH group to form the hydroximoyl chloride without affecting the two chlorine atoms already present on the aromatic ring. chemicalbook.comresearchgate.net This selectivity is crucial, as harsher chlorinating agents could potentially lead to undesired side reactions on the benzene (B151609) ring. The mild nature of NCS allows for precise functionalization while preserving the core structure of the molecule. nbinno.com Advanced methods in organic synthesis continue to explore novel catalysts and reagents to further enhance the regioselectivity of halogenation on complex molecules. rsc.orgresearchgate.net

Applying the principles of green chemistry to the synthesis of this compound involves evaluating the environmental impact of the reagents, solvents, and energy used. uniroma1.it

The first step of the established synthesis, the formation of the oxime, utilizes ethanol and water, which are considered relatively green solvents due to their low toxicity and availability. chemicalbook.commdpi.com However, the second step employs N,N-dimethylformamide (DMF), a solvent that raises environmental and health concerns. chemicalbook.com Green chemistry principles would encourage the exploration of alternative, more benign solvents or even solvent-free reaction conditions. mdpi.comwisdomlib.org Research into solid-state reactions or the use of recoverable catalysts are potential avenues for making the synthesis more sustainable. organic-chemistry.orgresearchgate.net The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.it

Purification and Isolation Techniques for Synthetic Intermediates

Effective purification and isolation are critical for obtaining a high-purity final product. The established synthesis incorporates specific procedures for both the intermediate and the final compound. chemicalbook.com

For the 2,6-dichlorobenzaldehyde oxime intermediate, the purification process involves cooling the reaction mixture, concentrating it to a solid, and then breaking up the solid by stirring it in a water/ethanol solution. The purified intermediate is then collected by filtration and dried under a vacuum. chemicalbook.com

The final product, this compound, is isolated from the reaction mixture by pouring it into ice water. This is followed by extraction using an organic solvent like methyl tert-butyl ether. The combined organic phases are washed with a saturated brine solution to remove impurities and then concentrated to yield a crude product. A final purification step involves stirring the crude solid in n-hexane, followed by filtration and vacuum drying to obtain the pure compound. chemicalbook.com Standard laboratory techniques such as rotary evaporation are used for solvent removal. orgsyn.org

Reactivity and Reaction Mechanisms of Z 2,6 Dichloro N Hydroxybenzimidoyl Chloride

In Situ Generation and Characteristics of Nitrile Oxide Intermediates

The primary reactive pathway for (Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride involves its conversion into 2,6-dichlorobenzonitrile (B3417380) oxide. This transformation is a key step that unlocks the synthetic utility of the parent compound.

The generation of 2,6-dichlorobenzonitrile oxide from this compound, a class of compounds also known as hydroximoyl chlorides, proceeds through a base-mediated dehydrochlorination. This reaction is a classic and widely employed method for producing nitrile oxides for synthetic purposes. The mechanism involves the abstraction of the acidic hydroxyl proton by a base, followed by the elimination of a chloride ion.

The process is initiated by the addition of a suitable base, commonly an organic amine such as triethylamine (B128534) (Et₃N) or pyridine. The base removes the proton from the hydroxyl group of the hydroximoyl chloride, forming a transient oximate anion. This is followed by the spontaneous elimination of the chloride ion, leading to the formation of the linear nitrile oxide intermediate and the corresponding hydrochloride salt of the base. This in situ generation is crucial as it provides the reactive 1,3-dipole directly in the reaction mixture, ready to be trapped by a dipolarophile.

Nitrile oxides are inherently reactive species and can undergo several competing reactions, primarily dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), and to a lesser extent, rearrangement to isocyanates. The stability and reactivity of the generated 2,6-dichlorobenzonitrile oxide are influenced by several factors:

Steric Hindrance: The presence of the two chlorine atoms in the ortho positions of the benzene (B151609) ring in 2,6-dichlorobenzonitrile oxide provides significant steric hindrance around the nitrile oxide functionality. This steric bulk helps to suppress the dimerization pathway, thereby increasing the effective concentration of the monomeric nitrile oxide available for the desired cycloaddition reaction. This is a common strategy to enhance the synthetic utility of aromatic nitrile oxides.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms influences the electronic properties of the nitrile oxide. This can affect the energies of the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole, which in turn governs its reactivity and regioselectivity in cycloaddition reactions.

Reaction Conditions: The rate of nitrile oxide generation, which is controlled by the choice of base and reaction temperature, can also impact its stability. Slow generation of the nitrile oxide in the presence of a reactive dipolarophile can minimize side reactions like dimerization by keeping the instantaneous concentration of the nitrile oxide low.

1,3-Dipolar Cycloaddition Reactions

The most significant application of in situ generated 2,6-dichlorobenzonitrile oxide is its participation in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings.

2,6-Dichlorobenzonitrile oxide readily reacts with a variety of dipolarophiles, including alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. These reactions are typically concerted, pericyclic processes that lead to the formation of a new five-membered ring in a single step. The resulting isoxazole (B147169) and isoxazoline (B3343090) moieties are valuable structural motifs in medicinal chemistry and materials science.

The general scheme for these reactions involves the [3+2] cycloaddition of the nitrile oxide to the π-system of the dipolarophile. The reaction with an alkene results in a 4,5-dihydroisoxazole (isoxazoline), while reaction with an alkyne directly furnishes the aromatic isoxazole ring.

The regioselectivity of the 1,3-dipolar cycloaddition of 2,6-dichlorobenzonitrile oxide is a critical aspect of its synthetic utility and is largely governed by both electronic and steric factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory. The reaction's stereoselectivity is also a key feature, with the concerted nature of the cycloaddition leading to a retention of the stereochemistry of the alkene dipolarophile in the isoxazoline product.

Regioselectivity: The addition of an unsymmetrical nitrile oxide to an unsymmetrical dipolarophile can theoretically lead to two different regioisomers. In the case of 2,6-dichlorobenzonitrile oxide, the preferred regioisomer is often determined by the electronic nature of the substituent on the dipolarophile. FMO theory predicts that the reaction will proceed through the transition state that results from the best overlap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many cycloadditions involving nitrile oxides, the dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the dipolarophile. This typically leads to the formation of 3,5-disubstituted isoxazoles and isoxazolines.

Stereoselectivity: The 1,3-dipolar cycloaddition is a suprafacial-suprafacial process, meaning that the dipole and dipolarophile add to the same face of each other. This results in a stereospecific reaction where the stereochemistry of the starting alkene is preserved in the product. For example, a cis-alkene will yield a cis-substituted isoxazoline, while a trans-alkene will give a trans-substituted product. In cycloadditions to cyclic alkenes, the approach of the nitrile oxide can be influenced by the steric environment of the dipolarophile, leading to facial selectivity (exo vs. endo addition). A study involving the cycloaddition of 2,6-dichlorobenzonitrile oxide to 2-methyl-N-confused porphyrin demonstrated high regio- and stereoselectivity. nih.govacs.org

The structure of the dipolarophile, particularly the electronic nature of its substituents, has a profound impact on the rate and regioselectivity of the cycloaddition reaction with 2,6-dichlorobenzonitrile oxide.

Electron-Rich Dipolarophiles: Alkenes and alkynes bearing electron-donating groups (EDGs) generally exhibit higher HOMO energy levels. This leads to a smaller energy gap between the dipolarophile's HOMO and the nitrile oxide's LUMO, often resulting in an accelerated reaction rate and a high degree of regioselectivity, favoring the 5-substituted isoxazole/isoxazoline regioisomer.

Electron-Deficient Dipolarophiles: Conversely, dipolarophiles with electron-withdrawing groups (EWGs) have lower LUMO energy levels. This can lead to a "reverse-electron-demand" scenario where the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the dipolarophile. While still often leading to the 5-substituted regioisomer, the regioselectivity may be less pronounced, and in some cases, mixtures of regioisomers can be obtained. The presence of EWGs can also influence the reaction rate.

The table below summarizes the outcomes of the 1,3-dipolar cycloaddition of in situ generated 2,6-dichlorobenzonitrile oxide with various dipolarophiles.

DipolarophileStructureProduct(s)RegioselectivityStereoselectivityYield (%)
StyrenePh-CH=CH₂3-(2,6-dichlorophenyl)-5-phenyl-4,5-dihydroisoxazoleHigh (5-substituted)N/AGood
PhenylacetylenePh-C≡CH3-(2,6-dichlorophenyl)-5-phenylisoxazoleHigh (5-substituted)N/AGood
cis-Cyclooctenecis-fused cyclooctanoisoxazolineHighHigh (cis)Moderate
Methyl acrylateCH₂=CH-CO₂Me3-(2,6-dichlorophenyl)-5-(methoxycarbonyl)-4,5-dihydroisoxazoleHigh (5-substituted)N/AGood

Cycloaddition with Alkenes and Alkynes for Isoxazole Synthesis.

Catalytic and Non-Catalytic Cycloaddition Systems

The cycloaddition reactions of nitrile oxides, generated from precursors like this compound, can proceed through both non-catalytic and catalytic pathways. The choice between these systems depends on the desired level of control over the reaction's selectivity, particularly enantioselectivity.

Non-Catalytic Systems: In a typical non-catalytic cycloaddition, the this compound is treated with a base, such as triethylamine, in situ to generate 2,6-dichlorobenzonitrile oxide. This reactive dipole then immediately reacts with a present dipolarophile. These reactions are often performed under thermal conditions and are governed by the intrinsic electronic and steric properties of the dipole and the dipolarophile. While often efficient in terms of yield, non-catalytic systems offer little to no control over the stereochemical outcome when new chiral centers are formed, typically resulting in racemic or diastereomeric mixtures.

Catalytic Systems: To achieve stereocontrol, particularly enantioselectivity, catalytic systems employing chiral Lewis acids are utilized. The catalyst coordinates to the dipolarophile, lowering its LUMO energy and activating it for the cycloaddition. This coordination creates a chiral environment around the dipolarophile, which directs the approach of the nitrile oxide, leading to the preferential formation of one enantiomer of the product. The effectiveness of a catalytic system is highly dependent on the nature of the catalyst, the solvent, and the specific substrates involved.

System TypeKey FeaturesControlTypical Outcome
Non-Catalytic Base-induced in situ generation of nitrile oxide; thermal conditions.Governed by frontier molecular orbitals and sterics of reactants.High yields, but racemic or diastereomeric mixtures.
Catalytic Employs a chiral Lewis acid catalyst (e.g., complexes of Mg, Cu, Zn).Catalyst-controlled facial selectivity.High enantiomeric excess (ee) of one stereoisomer.

Cycloaddition with Other Dipolarophiles (e.g., Azides, Phenyldiazomethane)

The versatility of 2,6-dichlorobenzonitrile oxide allows it to react with a wide array of dipolarophiles beyond common alkenes and alkynes. Dipolarophiles containing nitrogen, such as azides and diazo compounds, lead to the formation of highly nitrogen-rich heterocyclic systems.

When 2,6-dichlorobenzonitrile oxide undergoes cycloaddition with nitrogen-containing dipolarophiles, it results in the formation of various five-membered heterocycles. For instance, the reaction with an azide (B81097) (R-N₃) would theoretically lead to the formation of a substituted tetrazole ring. Similarly, a reaction with phenyldiazomethane (B1605601) would yield a substituted 1,2,4-oxadiazole (B8745197) derivative. These reactions provide a direct route to complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. The specific structure of the product is determined by the regioselectivity of the cycloaddition, which is influenced by the electronic properties of the substituents on both the nitrile oxide and the dipolarophile. nih.gov

Achieving stereocontrol in these cycloadditions is a significant objective, especially when the dipolarophile or the resulting product contains stereocenters. nih.gov

Diastereoselectivity: In reactions where the dipolarophile already possesses a chiral center, the approach of the nitrile oxide can be influenced by the existing stereochemistry, leading to a preference for one diastereomer over another. This is known as substrate-controlled diastereoselectivity. The steric bulk of the substituents near the reacting centers plays a crucial role in determining the favored diastereomer.

Enantioselectivity: When starting with prochiral dipolarophiles, enantioselectivity can be induced by using a chiral catalyst. nih.gov Chiral Lewis acids can coordinate to the dipolarophile, creating a defined chiral space that forces the nitrile oxide to attack from a specific face, resulting in the preferential formation of one enantiomer. The development of effective catalytic systems for the cycloaddition of nitrile oxides with dipolarophiles like azides remains an area of active research. nih.gov

DipolarophilePotential Heterocyclic ProductStereoselectivity Considerations
Azides (R-N₃)TetrazolesEnantioselectivity can be pursued with chiral catalysts.
Phenyldiazomethane1,2,4-OxadiazolesDiastereoselectivity depends on existing stereocenters; enantioselectivity requires catalysis.

Mechanistic Investigations of Concerted Cycloaddition Pathways

The [3+2] cycloaddition reactions of nitrile oxides are generally considered to be concerted, pericyclic reactions. nih.gov The mechanism is often analyzed using computational chemistry to understand the transition state and the factors governing selectivity.

Computational studies allow for the detailed analysis of the reaction pathway from reactants to products via a transition state. nih.gov For a concerted cycloaddition, the reaction proceeds through a single transition state in which the new sigma bonds are formed simultaneously, although not necessarily at the same rate.

Transition State Geometry: The geometry of the transition state provides insight into the degree of bond formation and the origins of stereoselectivity. An early transition state resembles the reactants, while a late transition state resembles the products.

Energy Profiles: By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. In catalytic systems, the catalyst lowers this activation energy, accelerating the reaction. Competing pathways, such as those leading to different regioisomers or stereoisomers, can be compared by their respective activation energies; the pathway with the lower activation energy will be favored.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining the regioselectivity of cycloaddition reactions. nih.gov The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.govmsu.edu The interaction that results in the smallest energy gap (ΔE) will be dominant.

For the reaction of 2,6-dichlorobenzonitrile oxide (a 1,3-dipole) with a dipolarophile, there are two possible dominant interactions:

HOMO(dipole) - LUMO(dipolarophile)

LUMO(dipole) - HOMO(dipolarophile)

The regiochemistry of the product is determined by the combination of atomic orbitals that leads to the strongest bonding interaction in the transition state. This is predicted by matching the larger orbital coefficients (lobes) of the interacting HOMO and LUMO. The 2,6-dichloro substituents on the benzonitrile (B105546) oxide act as electron-withdrawing groups, which will lower the energy of both its HOMO and LUMO compared to the unsubstituted parent compound. This modulation of orbital energies influences which FMO interaction dominates and, consequently, the regiochemical outcome of the cycloaddition. nih.govyoutube.com

FMO InteractionDescriptionInfluence on Regioselectivity
HOMO(dipole) - LUMO(dipolarophile) The primary interaction for electron-rich dipoles and electron-poor dipolarophiles.The larger terminal orbital coefficient of the dipole's HOMO aligns with the larger terminal coefficient of the dipolarophile's LUMO.
LUMO(dipole) - HOMO(dipolarophile) The dominant interaction for electron-poor dipoles and electron-rich dipolarophiles.The larger terminal orbital coefficient of the dipole's LUMO aligns with the larger terminal coefficient of the dipolarophile's HOMO.

Rearrangement Reactions

A significant rearrangement pathway for N-hydroxybenzimidoyl chlorides involves an amide-assisted reaction to produce 1,3-diarylurea derivatives. While specific studies on the (Z)-2,6-dichloro isomer are not extensively detailed in isolation, the general mechanism has been established for a variety of hydroxyarylformimidoyl chlorides, including those with electron-withdrawing substituents. nih.govmdpi.com This reaction provides an efficient, metal-free method for the synthesis of diarylureas under mild conditions. mdpi.comebin.pub

The reaction typically involves treating the N-hydroxybenzimidoyl chloride with an amide in the presence of a base, such as cesium carbonate, in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org The amide plays a crucial role in facilitating the rearrangement, leading to good to excellent yields of the corresponding diarylurea products. nih.gov The reaction demonstrates good functional-group tolerance. mdpi.com

Below is a representative table of reaction conditions and yields for the amide-assisted rearrangement of various N-hydroxybenzimidoyl chlorides to diarylureas, illustrating the scope of this transformation.

EntryN-hydroxybenzimidoyl chloride substituent (R)AmideBaseSolventTemperature (°C)Yield (%)
1HBenzamideCs2CO3DMFrt31
2HBenzamideCs2CO3DMSOrt42
3HBenzamideCs2CO3DMSO12087
44-ClBenzamideCs2CO3DMSO12072
54-MeOBenzamideCs2CO3DMSO12083
64-CF3BenzamideCs2CO3DMSO12071

This table is a representation of data for various substituted N-hydroxybenzimidoyl chlorides and is intended to illustrate the general reaction conditions and yields.

The proposed mechanism for the amide-assisted rearrangement to diarylurea derivatives is a novel process that does not require a metal catalyst. mdpi.com It is theorized that the amide additive initiates the reaction by forming a hydrogen bond with the hydroxyl group of the N-hydroxybenzimidoyl chloride. nih.gov This interaction activates the N-O bond, facilitating the departure of a hydrated positive ion and promoting the rearrangement of the aldoxime moiety. nih.gov

The key steps of the proposed mechanism are as follows:

Activation of the N-O bond: The amide additive forms a hydrogen bond with the hydroxyl group of the hydroxyarylformimidoyl chloride.

Departure of a leaving group: This hydrogen bonding facilitates the cleavage of the N-O bond.

Rearrangement: A rearrangement of the aldoxime intermediate occurs.

Formation of the diarylurea: Subsequent reaction steps lead to the final 1,3-diarylurea product.

This proposed pathway highlights the unique role of the amide in enabling a metal-free rearrangement under relatively mild conditions. mdpi.com

Other Transformation Pathways

This compound can undergo electrophilic addition reactions, notably 1,3-dipolar cycloadditions. In the presence of a base such as triethylamine (Et3N), the compound can form a nitrile oxide intermediate. This highly reactive intermediate can then participate in cycloaddition reactions with suitable dipolarophiles. ebin.pub

A specific example involves the reaction of 2,6-dichloro-N-hydroxybenzimidoyl chloride with an azlactone derivative. The treatment with triethylamine generates the corresponding 2,6-dichlorobenzonitrile oxide, which then undergoes a 1,3-dipolar cycloaddition to yield a spiro-heterocyclic compound, specifically (5S,7R)-3-(2,6-dichlorophenyl)-7-phenyl-6-propionyl-1,8-dioxa-2,6-diazaspiro[4.4]non-2-en-9-one, as a single diastereomer. ebin.pub This reaction demonstrates the utility of this compound as a precursor for complex heterocyclic structures.

In the absence of a suitable dipolarophile, the nitrile oxide generated from this compound can undergo dimerization to form a furoxan derivative (a 1,2,5-oxadiazole 2-oxide). This is a common reaction pathway for nitrile oxides. acs.org The dimerization of 2,6-dichlorobenzonitrile oxide, the intermediate formed from the parent compound, has been noted in the context of solid-state chemistry studies. acs.org

The mechanism of furoxan formation from nitrile oxides is understood to be a stepwise process that proceeds through a dinitrosoalkene diradical intermediate. nih.gov The steric hindrance caused by ortho-substituents, such as the chlorine atoms in the 2,6-dichloro-substituted ring, can influence the rate and outcome of this dimerization. In some cases, significant steric hindrance can inhibit dimerization, leading to the isolation of the nitrile oxide intermediate. nih.gov

The general pathway is as follows:

Formation of Nitrile Oxide: this compound is treated with a base to eliminate HCl and form 2,6-dichlorobenzonitrile oxide.

Dimerization: Two molecules of the nitrile oxide then dimerize to yield the corresponding 3,4-bis(2,6-dichlorophenyl)furoxan.

This dimerization represents a significant side reaction or a targeted synthetic route depending on the reaction conditions and the presence of other reacting species.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Molecules

(Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride is a cornerstone intermediate for the synthesis of molecules featuring the 3-(2,6-dichlorophenyl)isoxazole moiety. This is primarily achieved through the in-situ generation of 2,6-dichlorobenzonitrile (B3417380) oxide, which readily undergoes [3+2] cycloaddition reactions.

The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov The synthesis of large collections, or libraries, of structurally diverse isoxazoles is a key strategy in drug discovery for identifying new lead compounds. nih.gov this compound is an ideal reagent for this purpose.

The fundamental reaction involves the 1,3-dipolar cycloaddition of 2,6-dichlorobenzonitrile oxide (generated in situ from the imidoyl chloride by treatment with a base) with a dipolarophile, typically an alkyne or an alkene. nih.gov By systematically varying the substitution pattern of the dipolarophile, chemists can generate a large library of isoxazoles, each bearing the constant 3-(2,6-dichlorophenyl) group from the imidoyl chloride and a variable substituent at other positions of the isoxazole ring. The 2,6-dichloro substitution is particularly valuable as it can enhance metabolic stability and modulate the conformational properties of the final molecule.

For example, reacting this compound with a library of terminal alkynes (R-C≡CH) under basic conditions provides a straightforward and highly regioselective route to a library of 3-(2,6-dichlorophenyl)-5-substituted isoxazoles. nih.gov This parallel synthesis approach allows for the rapid creation of hundreds or thousands of distinct compounds for high-throughput screening. nih.gov

Reagent 1Reagent 2 (Example from Library)BaseProduct Scaffold
This compoundPhenylacetyleneTriethylamine (B128534)3-(2,6-dichlorophenyl)-5-phenylisoxazole
This compound1-HexyneTriethylamine3-(2,6-dichlorophenyl)-5-butylisoxazole
This compoundPropargyl alcoholTriethylamine(3-(2,6-dichlorophenyl)isoxazol-5-yl)methanol

This table illustrates the generation of a diverse isoxazole library from a common precursor.

Beyond simple isoxazoles, this compound is instrumental in constructing more complex polycyclic and fused heterocyclic systems. researchgate.netmdpi.com These intricate scaffolds are common in natural products and pharmaceutically active molecules. A powerful strategy for their synthesis is the intramolecular nitrile oxide cycloaddition (INOC) reaction.

In this approach, the alkyne or alkene dipolarophile is tethered to the nitrile oxide precursor within the same molecule. Upon generation of the 2,6-dichlorobenzonitrile oxide, it rapidly undergoes an intramolecular cycloaddition with the tethered π-system, forming a fused bicyclic or polycyclic structure. The length and nature of the tether determine the size and type of the newly formed ring fused to the isoxazole. This method provides excellent control over regioselectivity and stereoselectivity. mdpi.com The use of this compound allows for the incorporation of the 2,6-dichlorophenyl group into these complex, rigid frameworks.

Starting Material TypeReaction TypeResulting Fused System
Alkynyl-tethered aldoxime (precursor to imidoyl chloride)Intramolecular Nitrile Oxide Cycloaddition (INOC)Isoxazole fused to a carbocyclic or heterocyclic ring
Alkenyl-tethered aldoxime (precursor to imidoyl chloride)Intramolecular Nitrile Oxide Cycloaddition (INOC)Isoxazoline (B3343090) fused to a carbocyclic or heterocyclic ring

This table outlines the synthesis of fused ring systems via intramolecular cycloadditions.

Utility in Multi-Component Reactions (MCRs) for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govnih.gov MCRs are prized for their atom economy, operational simplicity, and their ability to rapidly generate molecular diversity. nih.govbeilstein-journals.org

This compound, or its precursors, can be incorporated into MCRs to build complex heterocyclic structures. For instance, a one-pot reaction could involve the in-situ formation of the imidoyl chloride from 2,6-dichlorobenzaldehyde (B137635) and hydroxylamine (B1172632), followed by its conversion to the nitrile oxide in the presence of an alkyne and another reactive component. This approach allows for the assembly of highly substituted isoxazoles in a single step, where the diversity can be introduced from multiple starting materials. Such strategies are highly valuable for creating diverse chemical libraries for drug discovery programs. nih.gov

Strategic Use in Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of new functional groups into a complex, often biologically active, molecule at a late step in the synthesis. nih.govscispace.com This allows chemists to quickly generate analogues of a lead compound to fine-tune its properties (e.g., potency, selectivity, metabolic stability) without having to re-synthesize the entire molecule from scratch. chimia.chnih.gov

This compound is an excellent reagent for LSF protocols. nih.gov A common strategy involves designing a complex parent molecule to contain a "handle" for functionalization, such as a terminal alkyne group. This alkyne is often unreactive under many synthetic conditions, allowing it to be carried through a multi-step synthesis. In a final step, the nitrile oxide generated from this compound can be reacted with the alkyne handle.

This [3+2] cycloaddition is highly specific and typically proceeds under mild conditions, making it compatible with a wide range of functional groups present in the complex substrate. nih.gov This "click-like" reaction selectively installs the 3-(2,6-dichlorophenyl)isoxazole moiety onto the parent molecule. This fragment can introduce beneficial properties, such as improved binding affinity to a biological target or enhanced pharmacokinetic properties, making it a valuable LSF tool for drug optimization. nih.govnih.gov

Complex Substrate with Alkyne HandleReagentReaction TypeResult
Drug_Candidate-C≡CHThis compound / BaseLate-Stage [3+2] CycloadditionIntroduction of a 3-(2,6-dichlorophenyl)isoxazole group to the drug candidate
Bio-probe-C≡CHThis compound / BaseLate-Stage [3+2] CycloadditionAttachment of a 3-(2,6-dichlorophenyl)isoxazole tag to the bio-probe

This table demonstrates the application of the title compound in late-stage functionalization.

Computational and Theoretical Investigations of Z 2,6 Dichloro N Hydroxybenzimidoyl Chloride

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms involving 2,6-dichlorobenzonitrile (B3417380) oxide. These studies provide a molecular-level understanding of reactivity and reaction pathways.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, transition states, and intermediates. For the [3+2] cycloaddition reactions of 2,6-dichlorobenzonitrile oxide, DFT methods such as B3LYP and M06-2X, often paired with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly used to explore the reaction mechanism nih.govias.ac.inresearchgate.netmdpi.com. These calculations can determine whether a reaction proceeds through a concerted or a stepwise mechanism. For many nitrile oxide cycloadditions, a concerted, albeit often asynchronous, mechanism is favored mdpi.com. The asynchronicity refers to the uneven formation of the two new sigma bonds in the transition state.

Prediction of Activation Barriers and Reaction Energetics

A key outcome of DFT calculations is the prediction of activation barriers (ΔG‡) and reaction energies (ΔGrxn). These energetic parameters are critical for understanding the feasibility and rate of a reaction. Lower activation barriers indicate faster reactions. For instance, in the cycloaddition of a nitrile oxide with an alkene, different regio- and stereochemical pathways will have distinct activation barriers. The pathway with the lowest activation barrier is predicted to be the major reaction channel.

Below is an illustrative data table showcasing typical activation barriers and reaction energetics for the cycloaddition of a substituted benzonitrile (B105546) oxide with a generic alkene, calculated at the B3LYP/6-31G(d) level of theory.

Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Regioisomer A (exo)15.2-25.8
Regioisomer A (endo)16.5-24.5
Regioisomer B (exo)18.1-22.3
Regioisomer B (endo)19.4-21.0

This table is illustrative and provides representative values based on computational studies of similar compounds.

Modeling of Regio- and Stereoselectivity in Cycloadditions

Computational modeling is particularly adept at predicting and explaining the regio- and stereoselectivity observed in the cycloaddition reactions of 2,6-dichlorobenzonitrile oxide.

Analysis of Steric and Electronic Influences on Selectivity

The regioselectivity of the cycloaddition is governed by both steric and electronic factors. The chlorine atoms at the 2 and 6 positions of the benzene (B151609) ring in 2,6-dichlorobenzonitrile oxide exert significant steric hindrance, which can influence the approach of the dipolarophile. Electronically, the distribution of the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the dipolarophile dictates the preferred orientation of addition. DFT calculations allow for the visualization and analysis of these orbitals to predict the favored regioisomer. The analysis of global and local electrophilicity and nucleophilicity indices, derived from conceptual DFT, can also provide a quantitative measure of the most probable sites of reaction mdpi.comresearchgate.net.

Stereoselectivity, such as the preference for exo or endo products in reactions with cyclic alkenes, is also primarily controlled by steric repulsions in the transition state. Computational modeling can accurately predict the energy differences between the diastereomeric transition states, thus explaining the observed stereochemical outcome researchgate.netnih.gov.

Rational Design of Selective Transformations

By understanding the steric and electronic factors that control selectivity, computational studies can guide the rational design of selective transformations. For example, by modifying the substituents on the dipolarophile, it is possible to tune the electronic properties and steric profile to favor a specific regio- or stereoisomer. DFT calculations can be used to screen a variety of substrates and predict the outcome of their reaction with 2,6-dichlorobenzonitrile oxide, thereby accelerating the discovery of new and efficient synthetic methods.

Structural Analysis of Transition States and Intermediates

The geometric and electronic structure of transition states and any potential intermediates provides a wealth of information about the reaction mechanism. DFT calculations can precisely determine the three-dimensional arrangement of atoms in these transient species.

In the context of [3+2] cycloaddition reactions, the transition state geometry reveals the extent of bond formation and bond breaking. For an asynchronous concerted reaction, the lengths of the two forming sigma bonds in the transition state will be unequal. Analysis of the transition state structure can also highlight key non-covalent interactions, such as hydrogen bonds or steric clashes, that influence the activation energy and selectivity of the reaction.

Should the reaction proceed through a stepwise mechanism, computational methods can characterize the structure and stability of the intermediate. The presence of a stable intermediate on the reaction pathway would be indicated by a distinct minimum on the potential energy surface between two transition states. For many nitrile oxide cycloadditions, however, attempts to locate such zwitterionic intermediates have been unsuccessful, supporting a concerted mechanism nih.gov.

Conformational Analysis and Geometrical Optimizations

The conformational landscape of (Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride is primarily dictated by the rotation around the C-C single bond connecting the phenyl ring to the imidoyl chloride group. The steric hindrance imposed by the two chlorine atoms at the ortho positions (2 and 6) of the phenyl ring is expected to be the most significant factor influencing the molecule's preferred geometry. This steric bulk would likely force the phenyl ring to be non-coplanar with the imidoyl chloride moiety to minimize repulsive interactions.

Geometrical optimizations, typically performed using Density Functional Theory (DFT) methods, would aim to find the lowest energy conformation of the molecule. The choice of basis set, such as 6-31G(d,p) or larger, is crucial for obtaining accurate results. In a typical geometrical optimization, the initial structure of the molecule would be allowed to relax until a stationary point on the potential energy surface is reached, corresponding to a stable conformer.

For this compound, the key geometrical parameters of interest would be the dihedral angle between the plane of the phenyl ring and the plane of the C=N-OH group, as well as the bond lengths and angles within the imidoyl chloride functional group. The "Z" configuration specifies that the hydroxyl group and the phenyl ring are on the same side of the C=N double bond.

Due to the lack of specific published data for this compound, the following tables present hypothetical yet representative data based on computational studies of structurally related compounds. These values are intended to be illustrative of the expected geometrical parameters.

Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths) for this compound

BondExpected Bond Length (Å)
C(aromatic)-C(aromatic)1.39 - 1.40
C(aromatic)-Cl1.73 - 1.75
C(aromatic)-C(imidoyl)1.48 - 1.50
C=N1.28 - 1.30
N-O1.39 - 1.41
O-H0.96 - 0.98
C(imidoyl)-Cl1.76 - 1.78

Table 2: Hypothetical Optimized Geometrical Parameters (Bond Angles) for this compound

AngleExpected Bond Angle (°)
C(aromatic)-C(aromatic)-C(aromatic)119 - 121
C(aromatic)-C(aromatic)-Cl118 - 120
C(aromatic)-C(imidoyl)-N115 - 117
C(imidoyl)-N-O110 - 112
N-O-H105 - 108
C(aromatic)-C(imidoyl)-Cl118 - 120
N-C(imidoyl)-Cl125 - 127

Table 3: Hypothetical Optimized Geometrical Parameters (Dihedral Angles) for this compound

Dihedral AngleExpected Dihedral Angle (°)
C(aromatic)-C(aromatic)-C(imidoyl)-N60 - 90
C(aromatic)-C(imidoyl)-N-O175 - 180
C(imidoyl)-N-O-H0 - 10
Cl-C(imidoyl)-N-O0 - 5

The significant deviation from planarity, as indicated by the hypothetical dihedral angle between the aromatic ring and the imidoyl group, would be a direct consequence of the steric repulsion from the ortho-chlorine substituents. This twisting of the phenyl ring is a common feature in 2,6-disubstituted benzene derivatives. The planarity of the C=N-O-H fragment is expected due to the delocalization of the nitrogen lone pair and the potential for intramolecular hydrogen bonding, although in the (Z)-conformer, this is less likely than in the (E)-conformer.

Advanced Analytical Methodologies in Research on Z 2,6 Dichloro N Hydroxybenzimidoyl Chloride

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidetion of Products

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds and for monitoring the progress of chemical reactions in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool that provides detailed information about the structure and chemical environment of atoms within a molecule. For the structural confirmation of (Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride, both ¹H and ¹³C NMR are critical.

In a typical ¹H NMR spectrum, the aromatic protons of the 2,6-dichlorophenyl group would exhibit characteristic chemical shifts and coupling patterns. The hydroxyl proton of the N-hydroxy group would appear as a distinct signal, the position of which can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a specific signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the unambiguous assignment of each carbon in the structure.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for a more detailed structural elucidation, especially for more complex molecules, by revealing correlations between protons and carbons.

NMR is also an invaluable tool for reaction monitoring. sioc.ac.cn By acquiring NMR spectra at regular intervals during a synthesis, researchers can track the disappearance of starting materials and the appearance of the product, providing insights into reaction kinetics and the presence of any intermediates or side products. sioc.ac.cn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is predicted based on known values for structurally similar compounds, as experimental data for this specific compound is not widely published.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (para)7.30 - 7.50 (t)128.0 - 130.0
Aromatic CH (meta)7.20 - 7.40 (d)127.0 - 129.0
C-Cl-134.0 - 136.0
C-C=N-130.0 - 132.0
C=N-145.0 - 155.0
N-OH9.0 - 11.0 (s, br)-

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. For this compound (C₇H₄Cl₃NO), HRMS can verify the molecular formula by matching the experimentally measured mass to the calculated exact mass.

The presence of three chlorine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the number of chlorine atoms. The relative abundances of the M, M+2, M+4, and M+6 peaks, arising from the presence of the ³⁵Cl and ³⁷Cl isotopes, can be predicted and compared with the experimental data.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (Based on the natural abundance of chlorine isotopes ³⁵Cl and ³⁷Cl)

Ion Relative Abundance (%)
[M]⁺100.0
[M+2]⁺97.7
[M+4]⁺31.9
[M+6]⁺3.5

Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information. The molecule may undergo specific bond cleavages under the high-energy conditions of the mass spectrometer, leading to the formation of characteristic fragment ions.

Chromatographic Methods for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining the purity of a compound. In a typical setup for a molecule like this compound, a reversed-phase HPLC method would be employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, the compound interacts with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions. The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Parameters for Purity Assessment (Note: These are typical conditions and may require optimization for this compound.)

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Flash column chromatography is a common and efficient method for the purification of multigram quantities of a compound from a crude reaction mixture. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. A solvent system (mobile phase) is chosen in which the desired compound has a suitable retention factor (Rf), typically around 0.2-0.4 as determined by thin-layer chromatography (TLC).

The crude reaction mixture is loaded onto the top of the silica gel column, and the mobile phase is passed through the column under moderate pressure. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, leading to their separation. Fractions are collected at the outlet of the column, and those containing the pure product are combined and the solvent is evaporated.

Table 4: Typical Flash Column Chromatography Conditions for Purification (Note: The specific eluent composition would be determined by TLC analysis of the crude reaction mixture.)

Parameter Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate)
Loading Method Dry loading (adsorbed onto silica gel) or wet loading (dissolved in a minimal amount of eluent)
Elution Isocratic (constant eluent composition) or gradient (increasing polarity of the eluent)
Fraction Analysis Thin-Layer Chromatography (TLC)

Future Research Directions and Perspectives

Exploration of Novel Reactivity Modes and Catalytic Systems

The inherent reactivity of the N-hydroxybenzimidoyl chloride functional group is a cornerstone for future exploration. A primary avenue of investigation lies in its role as a precursor to 2,6-dichlorobenzonitrile (B3417380) oxide, a highly reactive 1,3-dipole. The in-situ generation of this species from (Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride under basic conditions can be harnessed for a variety of [3+2] cycloaddition reactions. nih.gov This would provide a direct route to highly functionalized, chlorine-substituted isoxazoles and isoxazolines, which are core structures in many biologically active compounds. nih.govnih.govorganic-chemistry.org Future work should focus on expanding the scope of dipolarophiles beyond simple alkenes and alkynes to include more complex and functionally diverse molecules.

Furthermore, the imidoyl chloride itself is a versatile electrophile. wikipedia.org Research into novel catalytic systems could unlock new reaction pathways. For instance, transition-metal catalysis, which has been successfully applied to other imidoyl chlorides, could enable cross-coupling reactions. nih.gov The development of catalysts that can selectively activate the C-Cl bond of the imidoyl chloride moiety in the presence of the aryl chlorides would be a significant advancement. This could lead to the synthesis of novel ketones, amidines, and other nitrogen-containing heterocycles. wikipedia.orgresearchgate.net The exploration of photoredox catalysis could also reveal new reactivity patterns, transforming the compound under mild conditions.

Another area of interest is the N-hydroxy group, which can act as a directing group or a point for further functionalization. Research into reactions that exploit the chelating properties of the resulting hydroxamic acid derivatives could lead to new catalytic applications or the synthesis of novel ligands for coordination chemistry. nih.govacs.org

Potential Reaction TypeKey Intermediate/FunctionalityPotential ProductsResearch Focus
1,3-Dipolar Cycloaddition2,6-Dichlorobenzonitrile OxideSubstituted Isoxazoles/IsoxazolinesBroadening dipolarophile scope, asymmetric catalysis
Catalytic Cross-CouplingImidoyl ChlorideKetones, Amidines, HeterocyclesSelective C(imidoyl)-Cl activation, novel catalysts
Directed FunctionalizationN-Hydroxy GroupComplex Heterocycles, LigandsExploiting chelating and directing effects

Development of Sustainable and Environmentally Benign Synthetic Protocols

Future synthetic research involving this compound must align with the principles of green chemistry. This includes the development of protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources where possible. A key focus will be on the generation and use of the corresponding nitrile oxide. Traditional methods for nitrile oxide generation can be wasteful; therefore, developing catalytic methods for its in-situ formation from the N-hydroxyimidoyl chloride precursor would be highly beneficial. nih.gov

The use of greener solvents is another critical aspect. Exploring reaction conditions in water, supercritical carbon dioxide, or ionic liquids for cycloaddition reactions involving the nitrile oxide derived from this compound would represent a significant step towards sustainability. nih.gov Enzyme-mediated synthesis, which has shown promise for the production of hydroxamic acids, could also be investigated for the synthesis or modification of this compound and its derivatives, offering high selectivity under mild conditions. researchgate.net

Furthermore, developing one-pot, multi-component reactions starting from this compound would enhance synthetic efficiency by reducing the number of isolation and purification steps. For example, a one-pot reaction involving the in-situ generation of the nitrile oxide followed by a cycloaddition and a subsequent transformation could streamline the synthesis of complex molecules.

Sustainability AspectResearch GoalPotential Benefit
Atom EconomyCatalytic in-situ generation of nitrile oxideReduced waste, higher efficiency
Solvent ChoiceReactions in water, scCO₂, or ionic liquidsReduced environmental impact, improved safety
BiocatalysisEnzymatic synthesis and transformationsHigh selectivity, mild conditions, biodegradability
Process IntensificationOne-pot, multi-component reactionsFewer steps, less waste, time and resource savings

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols for this compound to continuous flow systems offers numerous advantages in terms of safety, scalability, and reproducibility. europa.eu The generation of potentially unstable intermediates like nitrile oxides is particularly well-suited for flow chemistry, as they can be generated and consumed in a continuous stream, minimizing their accumulation and associated hazards. researchgate.netrsc.org Future research should focus on designing and optimizing flow reactors for the synthesis of isoxazoles and other heterocycles from this precursor. researchgate.net This would involve studying reaction kinetics, optimizing residence times, and developing in-line purification methods.

Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the exploration of the chemical space accessible from this compound. These platforms would enable high-throughput screening of reaction conditions, catalysts, and substrates, rapidly identifying optimal protocols for the synthesis of libraries of new compounds. This approach would be particularly valuable for drug discovery and materials science applications.

TechnologyApplication to this compoundKey Advantages
Flow ChemistryIn-situ generation and reaction of 2,6-dichlorobenzonitrile oxideEnhanced safety, scalability, precise control, reproducibility
Automated SynthesisHigh-throughput screening of reaction conditions and substratesAccelerated discovery of new reactions and compounds
In-line AnalyticsReal-time monitoring of flow reactionsRapid optimization, improved process understanding

Advanced Computational Predictions for Undiscovered Transformations

Computational chemistry and machine learning are poised to play a pivotal role in uncovering the full synthetic potential of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, predict their feasibility, and guide the design of new catalysts. nih.govnus.edu.sg For example, computational studies could be used to model the transition states of various cycloaddition reactions involving the derived nitrile oxide, predicting regioselectivity and stereoselectivity.

Machine learning algorithms, trained on large datasets of chemical reactions, have the potential to predict novel and unexpected transformations of this compound. nih.govappliedclinicaltrialsonline.comrsc.org By representing the molecule and potential reactants as inputs, these models could identify plausible products and reaction conditions that have not yet been explored experimentally. stanford.educhemrxiv.org This in silico screening approach can significantly reduce the time and resources required for reaction discovery by prioritizing experiments with the highest probability of success. drugtargetreview.comdrugtargetreview.com Furthermore, computational tools can be used to predict the properties of the resulting novel compounds, aiding in the design of new functional molecules.

Computational ApproachResearch ApplicationExpected Outcome
Density Functional Theory (DFT)Mechanistic studies of cycloadditions and catalytic reactionsUnderstanding of reaction pathways, prediction of selectivity
Machine LearningPrediction of novel reactions and reaction outcomesIdentification of undiscovered transformations, prioritization of experiments
In Silico ScreeningVirtual screening of compound libraries against biological targetsDiscovery of potential new drug candidates
QSAR ModelingPrediction of physicochemical and biological propertiesRational design of molecules with desired characteristics

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are recommended for (Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions, leveraging chloroalkane intermediates and hydroxylamine derivatives. A reflux setup (100 mL round-bottom flask, oil bath, magnetic stirrer) with acetone as a solvent is common, as described for analogous chloroimidoyl compounds . Key steps include controlled heating (40–60°C), stirring for 12–24 hours, and purification via vacuum filtration. Use anhydrous conditions to minimize hydrolysis of the chloride group.

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Use respiratory protection if handling powdered forms .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated waste and coordinate with certified hazardous waste handlers to prevent environmental contamination .

Q. How can researchers confirm the molecular identity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–170 ppm).
  • Mass Spectrometry : ESI-MS or EI-MS can confirm the molecular ion peak (calculated MwM_w: 251.5 g/mol) and fragmentation patterns .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 42.9%, Cl: 42.3%) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound?

  • Methodology :

  • Control Experiments : Repeat synthesis under anhydrous conditions to rule out hydrolysis artifacts.
  • Cross-Validation : Compare NMR data with structurally similar compounds, such as (Z)-N-(2,6-diisopropylphenyl)benzimidoyl chloride, where X-ray crystallography resolved ambiguities in geometric isomerism .
  • Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to assign overlapping signals or use high-resolution mass spectrometry (HRMS) for precise mass confirmation .

Q. What experimental design considerations are critical for studying the thermal stability of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under nitrogen/air atmospheres (heating rate: 10°C/min).
  • Reflux Studies : Reflux in solvents like THF or DCM for 6–12 hours, then analyze degradation products via GC-MS or HPLC. Evidence from benzoyl chloride analogs suggests hydrolysis to hydroxybenzoic acids under aqueous conditions .
  • Kinetic Analysis : Use Arrhenius plots to calculate activation energy for decomposition, ensuring data reproducibility across triplicate trials .

Q. How does the electronic effect of 2,6-dichloro substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • Comparative Studies : Benchmark reactivity against non-chlorinated analogs (e.g., benzimidoyl chloride) in reactions with amines or alcohols. The electron-withdrawing Cl groups likely enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and quantify charge distribution at reactive sites .

Q. What strategies optimize the stereochemical purity of the (Z)-isomer during synthesis?

  • Methodology :

  • Crystallography-Guided Design : Single-crystal X-ray analysis (150 K, Rfactor<0.1R_{\text{factor}} < 0.1) can validate stereochemistry, as demonstrated for nitro-substituted benzimidoyl chlorides .
  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to favor Z-isomer stabilization via intramolecular hydrogen bonding between the hydroxyl and adjacent chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride
Reactant of Route 2
Reactant of Route 2
(Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.